Bicyclo[2.2.1]heptan-2-ol, 2-allyl-1,7,7-trimethyl-
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Overview
Description
2-Allyl-1,7,7-trimethylbicyclo[221]heptan-2-ol is an organic compound with the molecular formula C13H22O It is a bicyclic alcohol with a unique structure that includes an allyl group and three methyl groups attached to a bicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton, which can be derived from camphene or other related compounds.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which can be carried out using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
In industrial settings, the production of 2-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol may involve large-scale allylation and hydroxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The allyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alkenes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its distinct aroma and chemical properties.
Mechanism of Action
The mechanism by which 2-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The allyl group may participate in covalent bonding with nucleophilic sites on proteins, altering their function. These interactions can modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic alcohol with a similar structure but lacking the allyl group.
Isoborneol: An isomer of borneol with a different arrangement of the hydroxyl group.
Camphor: A ketone with a similar bicyclic structure but different functional groups.
Uniqueness
2-Allyl-1,7,7-trimethylbicyclo[221]heptan-2-ol is unique due to the presence of both an allyl group and a hydroxyl group on the bicycloheptane framework
Properties
Molecular Formula |
C13H22O |
---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-prop-2-enylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C13H22O/c1-5-7-13(14)9-10-6-8-12(13,4)11(10,2)3/h5,10,14H,1,6-9H2,2-4H3 |
InChI Key |
TYECJGASEJBXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(CC=C)O)C)C |
Origin of Product |
United States |
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